Benzothiazoles and imidazoles are heterocyclic compounds commonly found in medicinal chemistry due to their diverse biological activities. Compounds containing these moieties often exhibit interesting pharmacological properties [, ]. "N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine", with its combination of benzothiazole and imidazole groups, would likely be classified as a heterocyclic amine and investigated for potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis.
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine is a synthetic organic compound with a complex structure that combines elements of imidazole and benzothiazole. This compound is notable for its potential biological activities and applications in medicinal chemistry. The International Union of Pure and Applied Chemistry name for this compound is N-(3-(1H-imidazol-1-yl)propyl)-6-methoxybenzo[d]thiazol-2-amine, and it has the Chemical Abstracts Service registry number 862820-93-7. Its molecular formula is C14H16N4OS, with a molecular weight of 288.37 g/mol .
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine falls under the category of benzothiazole derivatives, which are known for their diverse pharmacological properties. These compounds are often investigated for their roles as potential therapeutic agents in various diseases due to their ability to interact with biological targets .
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine typically involves several key steps:
The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine features:
The structural representation can be summarized as follows:
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine can participate in various chemical reactions:
The mechanism of action for N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine is not fully elucidated but is presumed to involve interactions with specific biological targets, potentially including enzymes or receptors involved in disease pathways. Its imidazole moiety may facilitate binding to biological macromolecules, influencing cellular processes such as signal transduction or metabolic pathways .
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine exhibits the following physical properties:
Key chemical properties include:
These properties contribute to its usability in laboratory settings and potential applications in pharmaceuticals .
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine has shown promise in various scientific applications:
Heterocyclic compounds constitute the structural foundation of >85% of clinically approved pharmaceuticals, attributed to their versatile molecular interactions, metabolic stability, and capacity for structural diversification [3] [10]. Among nitrogen-containing heterocycles, benzothiazole and imidazole emerge as privileged scaffolds due to their presence in bioactive natural products, synthetic drugs, and their ability to engage diverse biological targets through hydrogen bonding, π-π stacking, and metal coordination [4] [9]. Benzothiazole-based drugs like riluzole (ALS treatment) and imidazole-containing agents like dacarbazine (melanoma chemotherapy) exemplify their therapeutic significance [9] [4]. The hybridization of these pharmacophores—exemplified by N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine—represents a rational strategy to leverage synergistic bioactivities, particularly in oncology where multitarget inhibition is advantageous [1] [4].
The molecular architecture of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine (CAS: 862820-93-7; MF: C₁₄H₁₆N₄OS) integrates three critical domains: a 6-methoxybenzothiazole ring, a flexible propyl linker, and a terminal imidazole (Table 1) [2] [7]. Each domain contributes distinct physicochemical and target-binding properties essential for anticancer activity:
Benzothiazole Domain
Imidazole Domain
Propyl Linker
Table 1: Structural Domains and Their Pharmacophoric Roles
Domain | Key Features | Biological Relevance |
---|---|---|
Benzothiazole | - 6-Methoxy group (electron donor) - C2-amine (HBD) - Planar fused ring system | - DNA intercalation - EGFR kinase hinge binding - Moderate lipophilicity (LogP) |
Propyl Linker | - 3-Carbon chain - 2 Rotatable bonds | - Optimal pharmacophore spacing - Enhanced target adaptability |
Imidazole | - N3-Heterocycle (metal binder) - pKa ~7.0 | - Metalloenzyme inhibition - pH-dependent solubility |
The synthesis of this hybrid scaffold employed a molecular hybridization strategy, merging validated anticancer pharmacophores via a metabolically stable linker (Table 2). Key design principles include:
Pharmacophore Selection
Linker Optimization
Synthetic Accessibility
Computational Validation
Table 2: Rational Design Elements and Their Functional Impact
Design Element | Implementation | Functional Outcome |
---|---|---|
Benzothiazole Selection | - 6-Methoxy substitution - Retention of C2-amine | - Enhanced DNA affinity - EGFR hinge region binding (IC₅₀ < 1 µM) |
Imidazole Incorporation | - Unsubstituted N1-position - Terminal pharmacophore placement | - Metalloenzyme inhibition - Kinase polypharmacology |
Linker Engineering | - Propyl chain (n=3) - Secondary amine spacer | - Optimal distance (10–12 Å) - Metabolic stability (vs. ester/carbamate) |
Hybridization Strategy | - Covalent linkage (non-cleavable) | - Synergistic target engagement - Reduced off-target effects |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1